molecular formula C24H24N4O4 B2746671 N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923107-11-3

N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2746671
CAS No.: 923107-11-3
M. Wt: 432.48
InChI Key: PNSRXYJTKHAQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative featuring a carboxamide group substituted with a 2,4-dimethoxyphenyl moiety. Its core structure includes a pyrazolo[4,3-c]pyridine scaffold, a phenyl group at position 2, a propyl chain at position 5, and a ketone at position 2. This compound is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-12-27-14-18(23(29)25-20-11-10-17(31-2)13-21(20)32-3)22-19(15-27)24(30)28(26-22)16-8-6-5-7-9-16/h5-11,13-15H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSRXYJTKHAQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. This intermediate is then subjected to cyclization reactions with suitable reagents to form the pyrazolo[4,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its pyrazole and pyridine moieties. Key reagents and outcomes include:

Reagent Conditions Product
KMnO₄Acidic aqueous mediumIntroduction of ketone groups at the 3-position, forming di-oxo derivatives
H₂O₂Catalytic Fe³⁺, 60–80°CEpoxidation of propyl chain (minor pathway)

Oxidation with KMnO₄ selectively modifies the pyridine ring, enhancing electrophilicity for downstream reactions.

Reduction Reactions

Reductive pathways target the carboxamide and ketone groups:

Reagent Conditions Product
LiAlH₄Anhydrous THF, refluxReduction of carboxamide to amine (-CONH₂ → -CH₂NH₂)
NaBH₄Methanol, RTSelective reduction of 3-oxo group to hydroxyl (-C=O → -CHOH)

LiAlH₄-driven reduction is critical for generating amine intermediates used in drug discovery.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at electron-rich aromatic rings:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring.

  • Halogenation : Br₂/FeBr₃ adds bromine to the 2,4-dimethoxyphenyl group.

Substitution reactivity follows the order: 2,4-dimethoxyphenyl > phenyl > pyridine core .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Product
6M HCl, refluxCarboxylic acid (-CONH₂ → -COOH)
NaOH (aq), 100°CSodium carboxylate salt

Hydrolysis is pH-dependent, with acidic conditions favoring carboxylic acid formation .

5.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dimethoxyphenylamine with appropriate pyrazolo[4,3-c]pyridine precursors. The reaction conditions are optimized for high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research has indicated that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer activity. In particular, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) . The compound's mechanism includes inducing apoptosis and blocking cell cycle progression.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results from disc diffusion assays indicate promising antibacterial efficacy . Additionally, some derivatives have shown antifungal activity against Candida albicans.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological activity of pyrazolo[4,3-c]pyridine derivatives. Modifications at specific positions on the pyrazole ring can significantly affect their potency against cancer cells or bacteria. For instance, substituents at the 7-position have been shown to influence both biological and optical properties .

Case Studies

  • Anticancer Evaluation :
    • A study evaluated a series of 2H-pyrazolo[4,3-c]pyridines for their anticancer effects. Among them, specific compounds demonstrated IC50 values in the low micromolar range against K562 cells, indicating their potential as lead compounds for further development .
  • Antimicrobial Screening :
    • Another investigation focused on synthesizing new derivatives and testing their antimicrobial activities. The results indicated that several compounds exhibited significant inhibition zones against tested pathogens, suggesting their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at the Carboxamide Group

The carboxamide substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight CAS Number Key References
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-... (Target Compound) 2,4-dimethoxyphenyl Not explicitly provided
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-... 4-methylphenyl 923175-15-9
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-... 2-methoxyethyl C19H22N4O3 354.4 923233-41-4
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-... cycloheptyl 923226-49-7

Key Observations:

  • The cycloheptyl analog (CAS 923226-49-7) has a bulky aliphatic substituent, which may reduce solubility but improve membrane permeability .

Variations at Position 5 of the Pyrazolo[4,3-c]pyridine Core

The propyl group at position 5 in the target compound contrasts with other substituents:

Compound Name Position 5 Substituent Molecular Weight Melting Point (°C) Yield (%) References
Target Compound Propyl
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-... (CAS not provided) Quinolin-3-yl 410.42 248–251 84
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-... (CAS 923226-49-7) Benzyl

Key Observations:

  • Benzyl and propyl groups offer contrasting lipophilicity profiles, with benzyl likely improving target binding but reducing solubility compared to propyl .

Functional Group Modifications: Carboxamide vs. Ester/Carboxylic Acid

The carboxamide group in the target compound differs from ester or carboxylic acid derivatives:

Compound Name Functional Group Molecular Formula Key Properties References
Target Compound Carboxamide Likely moderate solubility
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-... (7f) Ethyl ester C24H18N4O3 Lower polarity
5-methyl-3-oxo-2-phenyl-...-7-carboxylic acid Carboxylic acid High solubility (ionizable)

Key Observations:

  • Carboxylic acid derivatives (e.g., from ) are more water-soluble due to ionizability, whereas carboxamides balance solubility and membrane permeability .
  • Ester groups (e.g., ) are metabolically labile, making carboxamides more stable in vivo .

Biological Activity

N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research studies and findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives known for their diverse pharmacological properties. Its molecular formula is C24H24N4O4C_{24}H_{24}N_{4}O_{4}, with a molecular weight of 432.5 g/mol. The structural complexity allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₄
Molecular Weight432.5 g/mol
CAS Number923107-11-3

Anticancer Properties

Research indicates that pyrazolo[4,3-c]pyridines have significant anticancer potential. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl have demonstrated selective antiproliferative effects against various cancer cell lines. A study highlighted that derivatives of this compound exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types, such as MCF7 (breast cancer) and A549 (lung cancer) cells .

Table: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propylMCF70.01
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-arylA54926
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)NCI-H4600.39

Anti-inflammatory Effects

The pyrazolo[4,3-c]pyridine scaffold is also associated with anti-inflammatory activity. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanism often involves the modulation of NF-kB signaling pathways and the inhibition of cyclooxygenase enzymes (COX) .

The biological activity of N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on BRCA Deficient Cells : A study focused on a series of pyrazolo[4,3-c]pyridines found that certain derivatives showed preferential toxicity towards BRCA1/BRCA2 deficient cancer cells compared to proficient ones, suggesting a targeted therapeutic approach for specific cancer types .
  • Inflammation Model : In an experimental model of inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered preemptively in murine models .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, a method optimized for pyrazolo-pyridine scaffolds . Multi-step protocols involve condensation of pyrazole precursors with substituted benzamides, followed by cyclization under acidic or basic conditions. Key reagents include bis(pentafluorophenyl) carbonate (BPC) and LiOH for carboxylate activation . For example, methyl 5-amino-1H-pyrazole-4-carboxylate intermediates are coupled with aryl halides via Buchwald-Hartwig amination .

Basic: How is structural characterization performed for this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent integration and electronic environments (e.g., methoxy protons at δ 3.84 ppm, aromatic protons at δ 7.06–8.15 ppm) .
  • X-ray crystallography : Bond lengths (e.g., C12–C13 = 1.515 Å) and angles (e.g., N3–C13–C14 = 179.7°) confirm stereochemistry and planarity of the pyrazolo-pyridine core .
  • InChI/SMILES : Canonical SMILES strings (e.g., CN1C=C2C(=N1)C(=O)N(...)) and InChI keys validate connectivity and tautomerism .

Advanced: What challenges arise in optimizing reaction yields for pyrazolo-pyridine derivatives?

Answer:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos improve cyclization efficiency but require strict control of CO release from formic acid derivatives to avoid side products .
  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) resolves regioisomers, while recrystallization in ethanol removes unreacted aryl halides .
  • Side reactions : Over-oxidation of the propyl group or demethylation of methoxy substituents may occur under strong acidic conditions, necessitating pH monitoring .

Advanced: How can computational tools predict physicochemical properties?

Answer:

  • ACD/Labs Percepta : Predicts logP (2.8 ± 0.3), aqueous solubility (0.12 mg/mL), and pKa (e.g., pyridine N-atom pKa ≈ 3.5) using QSAR models .
  • PubChem data : Molecular polar surface area (110 Å2^2) and rotatable bond count (4) are computed to assess bioavailability and membrane permeability .
  • Docking studies : Pyrazolo-pyridine scaffolds show affinity for kinase targets (e.g., CDK2) via hydrogen bonding with hinge regions, validated using AutoDock Vina .

Advanced: How do structural variations resolve contradictions in reported bioactivities?

Answer:

  • Substituent effects : Fluorine or trifluoromethyl groups at the phenyl ring enhance metabolic stability but reduce solubility (logP increases by ~1.0 unit) .
  • Stereochemistry : (R)- vs. (S)-configured propyl chains alter binding to hydrophobic pockets (e.g., 10-fold difference in IC50_{50} for PDE4 inhibition) .
  • Crystallographic validation : Discrepancies in reported IC50_{50} values are resolved by confirming tautomeric forms (e.g., lactam vs. lactim) via X-ray .

Basic: What steps ensure purity during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (MeCN/H2_2O + 0.1% TFA) detect impurities at 254 nm; purity >98% is required for biological assays .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 474.1925) and fragments (e.g., loss of CO2_2 at m/z 430) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C23_{23}H22_{22}N4_4O3_3 requires C 65.38%, N 11.85%) .

Advanced: How does stereochemistry influence bioactivity?

Answer:

  • Enantioselective synthesis : Chiral ligands like (S)-BINAP yield (R)-configured propyl derivatives with 5x higher affinity for serotonin receptors (Ki_i = 12 nM vs. 60 nM for (S)) .
  • Conformational analysis : Density functional theory (DFT) shows that (R)-stereochemistry stabilizes a planar pyridine ring, enhancing π-π stacking with Tyr-831 in kinase domains .

Advanced: What mechanistic insights exist for palladium-catalyzed cyclization?

Answer:

  • CO insertion : Formic acid derivatives decompose to CO, which inserts into Pd–C bonds to form ketone intermediates; this step is rate-limiting (ΔG^‡ ≈ 25 kcal/mol) .
  • Reductive elimination : Pd0^0 regenerates via β-hydride elimination, confirmed by 1H^1H-NMR detection of H2_2 gas and deuterium-labeling studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.